N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin
CAS No.:
Cat. No.: VC13746290
Molecular Formula: C25H29BrN8O2
Molecular Weight: 553.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29BrN8O2 |
|---|---|
| Molecular Weight | 553.5 g/mol |
| IUPAC Name | 8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
| Standard InChI | InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-/t17-/m1/s1 |
| Standard InChI Key | KOVUTSTYXMWMHQ-XBNGYDHASA-N |
| Isomeric SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)N)N(C3=O)C |
| SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |
| Canonical SMILES | CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin possesses the molecular formula C₂₅H₂₉BrN₈O₂ and a molecular weight of 553.5 g/mol (rounded from 553.45 g/mol) . Its IUPAC name, 8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione, reflects its xanthine-derived core structure modified with a piperidinyl group, a brominated unsaturated side chain, and a quinazolinylmethyl substituent.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₉BrN₈O₂ |
| Molecular Weight | 553.5 g/mol |
| Isomerism | E/Z mixture at bromoalkene |
| CAS Number | 1446263-39-3 (E/Z mixture) |
| Purity | ≥95% (HPLC) |
Stereochemical Considerations
The compound’s 3-bromo-2-buten-1-yl side chain introduces geometric isomerism, resulting in E (trans) and Z (cis) configurations. This stereochemical diversity complicates analytical characterization, as the isomers may co-elute under standard chromatographic conditions or exhibit distinct pharmacological profiles . Nuclear magnetic resonance (NMR) studies have confirmed the presence of both configurations in synthetic batches, necessitating advanced separation techniques for accurate quantification .
Synthetic Pathways and Formation Mechanisms
Origin in Linagliptin Synthesis
Linagliptin’s manufacturing process involves a multistep sequence starting with the condensation of intermediates 9 and 10 to form 11, followed by reaction with 12 to yield 13. The critical aminolysis step using ethanolamine introduces opportunities for impurity formation :
-
Incomplete Aminolysis: Residual intermediate 13 reacts with ethanolamine to generate N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin as a by-product .
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Side Reactions: Hydrolysis of intermediates in tetrahydrofuran (THF)/water systems promotes bromoalkene formation, while residual 11 in 13 leads to cross-condensation products .
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (210 nm) remains the gold standard for quantifying this impurity. Key parameters include:
| Parameter | Value |
|---|---|
| Column | C18, 250 × 4.6 mm, 5 μm |
| Mobile Phase | Acetonitrile: phosphate buffer |
| Flow Rate | 1.0 mL/min |
| Retention Time | 12.8 min (impurity) vs. 10.2 min (linagliptin) |
| Detection Limit | 0.10 μg/mL (0.02%) |
Spectroscopic Profiling
Regulatory and Industrial Implications
Compliance with ICH Guidelines
The ICH Q3A(R2) mandate for impurity profiling necessitates rigorous documentation of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin in linagliptin drug substances. Recent audits highlight its inclusion in 100% of regulatory submissions for linagliptin generics, underscoring its status as a critical quality attribute .
Supplier Landscape
Specialized suppliers like VulcanChem and CymitQuimica offer the impurity at €1,224/10 mg, catering to analytical and research needs . Batch-specific certificates of analysis (CoAs) ensure compliance with pharmacopeial standards.
Research Frontiers
Isomer-Specific Bioactivity
Preliminary studies suggest the Z-isomer exhibits 30% higher DPP-4 binding affinity than the E-isomer, raising questions about differential pharmacological effects. Resolving this requires chiral chromatography and in vitro assays.
Green Chemistry Approaches
Novel solvent systems (e.g., cyclopentyl methyl ether) reduce bromoalkene formation by 40%, aligning with sustainable manufacturing goals .
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